(3aS,6aR)-5-(3-chloropyridin-2-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-5-(3-chloropyridin-2-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule featuring a pyrrolidine ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-5-(3-chloropyridin-2-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps. The process begins with the preparation of the pyrrolidine and oxazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include chloropyridine derivatives and methoxyphenylpropyl intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced techniques such as catalytic oxidation and solvent optimization can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aR)-5-(3-chloropyridin-2-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to achieve the desired products. For example, oxidation reactions may be carried out at elevated temperatures with the addition of a catalyst to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s medicinal applications include its potential use as a therapeutic agent. Its ability to interact with specific biological targets can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (3aS,6aR)-5-(3-chloropyridin-2-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecule and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and oxazole derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets (3aS,6aR)-5-(3-chloropyridin-2-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aS,6aR)-5-(3-chloropyridin-2-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-26-15-8-6-14(7-9-15)4-3-11-24-17-12-23(13-18(17)27-20(24)25)19-16(21)5-2-10-22-19/h2,5-10,17-18H,3-4,11-13H2,1H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFCDXFBLLMJPE-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2C3CN(CC3OC2=O)C4=C(C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCCN2[C@H]3CN(C[C@H]3OC2=O)C4=C(C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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